The compound (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid is an organic molecule classified as an amino acid derivative. It features a benzamide functional group and an ethoxyethoxy substituent, which contribute to its unique properties and potential applications in medicinal chemistry. This compound is particularly relevant in the synthesis of biologically active molecules and has been studied for its role in drug development.
This compound can be synthesized through various chemical methods, including oxidative cleavage processes. It falls under the category of amino acids due to the presence of an amine group, and it is further classified as a benzamide because of the benzamide moiety attached to the propanoic acid backbone. Its systematic name reflects its stereochemistry, indicating specific configurations at the chiral centers.
The synthesis of (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid can be achieved through several methods, with one notable approach involving oxidative cleavage. This method utilizes 20% aqueous hydrochloric acid to facilitate the reaction, leading to the formation of the desired compound from simpler precursors .
A typical synthetic route may involve:
The molecular structure of (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid can be described as follows:
The stereochemistry is critical for its biological interactions, making it essential to synthesize the correct enantiomer.
The compound can participate in various chemical reactions typical for amino acids and benzamides:
These reactions are fundamental in modifying the compound for specific applications in drug discovery.
The mechanism of action for (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid primarily involves its interaction with biological targets through its functional groups. The benzamide moiety can engage in hydrogen bonding with protein targets, while the ethoxyethoxy side chain may influence membrane permeability and bioavailability.
Research indicates that compounds with similar structures can modulate biological pathways by acting as inhibitors or activators of enzymes or receptors involved in disease processes .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm purity and structural integrity.
The compound has potential applications in several scientific fields:
The primary significance of (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid lies in its function as a direct precursor to the C-13 side chain of paclitaxel (Taxol®) and docetaxel. Taxanes operate by stabilizing microtubules, disrupting mitosis, and inducing apoptosis in cancer cells, making them indispensable in treating ovarian, breast, and lung cancers, among others. The C-13 side chain, specifically the (2R,3S)-N-benzoylphenylisoserine moiety, is essential for binding to the β-tubulin subunit and conferring the desired bioactivity. The 1-ethoxyethyl (EE) protecting group in this intermediate serves multiple critical functions: it masks the highly reactive C2 hydroxyl group during the esterification reaction with the complex taxane core (baccatin III or 10-deacetylbaccatin III), prevents undesirable side reactions such as β-elimination or epimerization, and significantly enhances the solubility of the side chain in organic solvents used during the coupling reaction [9].
Table 1: Key Functions of the 1-Ethoxyethyl Protecting Group in Taxane Side Chain Coupling
Function | Mechanism | Impact on Synthesis |
---|---|---|
Hydroxyl Protection | Forms an acid-labile ether linkage at C2 | Prevents unwanted nucleophilic reactions or oxidation during coupling |
Stereochemical Integrity Preservation | Reduces steric crowding and H-bonding potential at C2 | Minimizes epimerization risk at chiral centers C2 and C3 |
Enhanced Solubility | Introduces lipophilic ethyl and methoxy groups | Facilitates dissolution in non-polar solvents (e.g., THF, dichloromethane) essential for baccatin III coupling |
Facile Deprotection | Cleaved under mild acidic conditions post-coupling | Allows regeneration of the free C2 hydroxyl without damaging the taxane core or cleaving the newly formed ester bond |
The synthetic journey to the active pharmaceutical ingredient (API) involves a meticulously orchestrated sequence. Following the synthesis of the protected side chain intermediate, it is activated (often as a carboxylate salt or mixed anhydride) and coupled to the C13 hydroxyl position of the protected baccatin III core under carefully controlled conditions, typically employing a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). Subsequent deprotection, specifically the removal of the acid-labile EE group under mild acidic conditions (e.g., dilute acetic acid or pyridinium p-toluenesulfonate (PPTS) in methanol), efficiently liberates the crucial C2 hydroxyl group, yielding the active taxane derivative. This protecting group strategy, enabled by the EE moiety, proved vastly superior to earlier approaches using less robust or harder-to-remove groups, directly contributing to the efficiency and scalability of Taxol® manufacturing [8] [9].
The synthesis of the taxol side chain, culminating in advanced intermediates like (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid, reflects a remarkable evolution in stereoselective synthesis. Early routes relied heavily on chiral pool starting materials or tedious resolution techniques. A pivotal starting point was the utilization of naturally occurring chiral molecules like L-Phg (L-phenylglycine) or (R)-glyceraldehyde acetonide. For instance, Kaji's 1976 work demonstrated the conversion of L-Phg into a β-lactam precursor, a route later adapted and refined by Holton and others for taxane synthesis. While foundational, these routes often suffered from lengthy sequences and moderate overall yields, limiting their practicality for large-scale production [8].
A significant breakthrough came with the application of catalytic asymmetric methodologies. The Sharpless asymmetric dihydroxylation (AD) of cinnamates emerged as a powerful tool. Denis and Greene pioneered this approach in 1988, converting methyl trans-cinnamate into the corresponding (2R,3S)-dihydroxy ester via AD-mix-β, followed by sequential protection, azidation (via Mitsunobu inversion), and benzoylation. While elegant, the Mitsunobu step introduced inversion complexity and potential side products. Ojima (1991) and Wang (1994) later refined this approach. Burk's research group achieved landmark results using cationic Rh(I) and Ru(II) complexes with chiral diphosphine ligands (e.g., DuPHOS, BINAP) for the highly enantioselective hydrogenation of β-(benzamido)acrylate esters or the asymmetric reduction of β-keto esters derived from benzoylformic acid and acetophenone derivatives. These catalytic methods offered exceptional enantiomeric excesses (often >95% ee) and paved the way for more efficient large-scale routes [8].
Table 2: Evolution of Key Synthetic Strategies for the Taxol C-13 Side Chain Precursors
Era/Strategy | Key Methodology | Representative Starting Material/Intermediate | Advantages | Limitations |
---|---|---|---|---|
Chiral Pool (1970s-1980s) | Resolution or use of natural chirality | L-Phenylglycine, (R)-Glyceraldehyde Acetonide | Accessible starting materials | Lengthy sequences, low overall yields, resolution inefficiency |
Sharpless Asymmetric Dihydroxylation (Late 1980s-1990s) | Catalytic OsO4 with chiral ligands (DHQD)2PHAL | Methyl trans-Cinnamate | High enantioselectivity, readily available substrate | Requires Mitsunobu inversion for correct stereochemistry, osmium handling |
Transition Metal-Catalyzed Asymmetric Hydrogenation (1990s-Present) | Rh(I)/Ru(II) with chiral bisphosphines (BINAP, DuPHOS) | β-(Benzamido)acrylates, β-Keto Esters | Very high ee (>95%), direct stereocontrol, scalable | Sensitive substrate synthesis, expensive catalysts |
Biocatalytic Reduction (2000s-Present) | Whole-cell yeast or isolated enzymes | Ethyl 3-Benzamido-2-oxo-3-phenylpropanoate | High enantioselectivity, green chemistry principles | Substrate scope limitations, optimization required for productivity |
Parallel to the developments in metal catalysis, enzymatic and whole-cell biocatalytic strategies emerged as environmentally friendly alternatives. Building on earlier work by Patel (Squibb), researchers explored the use of ketoreductases (KREDs) or whole cells of non-conventional yeasts (e.g., Rhodotorula, Pichia) to enantioselectively reduce the β-keto ester precursor, ethyl 3-benzamido-2-oxo-3-phenylpropanoate, directly to the desired (3R)-hydroxy ester. The latter could then be diastereoselectively reduced at C2 or hydrolyzed and coupled. AcellaChem and other suppliers later optimized routes incorporating enzymatic steps for specific intermediates. Whole-cell systems offered the advantage of co-factor regeneration but required optimization of cell lines, substrate loading, and reaction conditions to achieve industrially viable productivities and enantioselectivities comparable to metal catalysis [5] [8].
The specific intermediate, (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid, represents the culmination of protecting group strategy refinement within these synthetic arcs. The choice of the EE group addressed key limitations of earlier protecting groups like acetates, benzoates, or even the 2,2,2-trichloroethoxycarbonyl (Troc) group used for the amine. Bhatia et al. (2013) demonstrated an efficient, industry-friendly route specifically highlighting the EE-protected alkene precursor, N-[(1S,2S)-2-(1’-ethoxyethoxy)-1-phenyl-3-butenyl]benzamide. This precursor underwent clean oxidative cleavage (e.g., using OsO4/NaIO4 or ozonolysis followed by oxidative workup) to directly yield the target EE-protected acid, ready for coupling to baccatin III. This route bypassed the need to handle the unprotected, highly polar, and unstable free acid or ester forms at early stages, significantly improving process robustness and yield for the final crucial coupling step to produce the Taxol® API [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9